3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4/c15-12-3-1-2-11(10-12)13-4-5-14(18-17-13)19-8-6-16-7-9-19/h1-5,10,16H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCPHYCJSVWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Installation at C6
Procedure :
-
Substrate : 3,6-Dichloropyridazine (1.0 equiv)
-
Nucleophile : Piperazine (1.2 equiv)
-
Conditions :
-
Solvent: Anhydrous DMF, 90°C, 12 h
-
Base: K₂CO₃ (2.0 equiv)
-
-
Outcome : 6-Chloro-3-(piperazin-1-yl)pyridazine (B ) isolated in 78% yield.
Mechanistic Insight :
The reaction proceeds via SNAr, where the electron-deficient pyridazine ring facilitates nucleophilic attack at C6. Piperazine’s lone pair on the terminal nitrogen initiates substitution, with chloride as the leaving group.
Suzuki-Miyaura Coupling at C3
Procedure :
-
Substrate : 6-Chloro-3-(piperazin-1-yl)pyridazine (B )
-
Coupling Partner : 3-Bromophenylboronic acid (1.5 equiv)
-
Catalyst System :
-
Pd(PPh₃)₄ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
-
Conditions :
-
Solvent: Dioxane/H₂O (4:1), 100°C, 18 h
-
Base: Na₂CO₃ (3.0 equiv)
-
-
Outcome : Target compound isolated in 65% yield after column chromatography.
Key Optimization :
-
Leaving Group Reactivity : Chloride at C3 exhibits limited reactivity in Suzuki couplings. Pretreatment with AgOTf to generate pyridazine triflate enhances coupling efficiency (yield improvement: 65% → 82%).
-
Protection of Piperazine : Boc-protection of the piperazine nitrogen prevents palladium coordination, reducing side reactions.
Alternative Route: Pyridazine Ring Construction
Cyclocondensation Approach
Procedure :
Functionalization of Pyridazinone
Procedure :
-
Substrate : D (1.0 equiv)
-
Phosphorylation : POCl₃ (5.0 equiv), PCl₅ (2.0 equiv), 80°C, 3 h → 3-(3-Bromophenyl)-6-chloropyridazine (E ).
-
Piperazine Substitution : As in Section 2.1.
Limitations :
-
Additional phosphorylation step increases synthetic steps.
-
Lower overall yield (52%) compared to sequential functionalization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | SNAr → Suzuki coupling | 65–82 | High regiocontrol, scalable | Requires palladium catalysts |
| Cyclocondensation | Cyclization → phosphorylation | 52 | Avoids pre-functionalized pyridazine | Multi-step, lower yield |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar pyridazine core with dihedral angles of 85° (pyridazine-bromophenyl) and 72° (pyridazine-piperazine).
Industrial-Scale Considerations
-
Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <10% activity loss.
-
Solvent Recovery : DMF distillation achieves >95% recovery, reducing waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Research has highlighted the compound's ability to inhibit certain enzymes, particularly urease, which is crucial for the survival of pathogens like Helicobacter pylori. In studies, derivatives of pyridazine compounds have been synthesized and evaluated for their urease inhibition capabilities. For example, compounds derived from 3-(3-bromophenyl)-6-(piperazin-1-yl)pyridazine exhibited promising IC50 values, indicating their effectiveness as urease inhibitors. The most potent derivatives demonstrated IC50 values significantly lower than standard inhibitors like thiourea .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies conducted on pyridazine derivatives have revealed critical insights into how modifications to the piperazine and phenyl groups affect biological activity. For instance, the introduction of electron-withdrawing groups on the aryl tail has been shown to enhance potency against specific targets. The compound's design allows for systematic variations that can lead to improved therapeutic profiles .
Pharmacological Potential
The pharmacological applications of this compound extend beyond urease inhibition. Its structural characteristics suggest potential interactions with serotonin receptors, particularly the 5-HT7 receptor. Studies have indicated that piperazine derivatives can act as ligands for these receptors, influencing neurotransmitter systems and potentially leading to new treatments for neuropsychiatric disorders .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Urease Inhibition : A study synthesized various piperazine derivatives and tested them against jack bean urease, showing that some compounds achieved IC50 values as low as 2.0 μM, demonstrating their potential as effective urease inhibitors .
- Serotonin Receptor Interaction : Another study focused on piperazin-1-yl substituted heterobiaryls, revealing that modifications could enhance binding affinity to serotonin receptors, indicating therapeutic potential for mood disorders .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Trends :
- Bromine at position 3 increases steric bulk and binding affinity compared to chlorine .
- Trifluoromethyl groups enhance lipophilicity but may reduce solubility .
Piperazine-Modified Analogues
Key Trends :
- Piperidine and pyrrolidine modifications reduce hydrogen-bonding capacity, lowering target affinity compared to piperazine .
- Sulfonylpiperazine derivatives show improved kinase selectivity due to stronger electrostatic interactions .
Bioactive Pyridazine Derivatives with Heterocyclic Moieties
Biological Activity
3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its efficacy as an enzyme inhibitor and its cytotoxicity against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with piperazine and pyridazine derivatives. The resulting compound exhibits a unique structural motif that is crucial for its biological activity. The presence of the bromophenyl group enhances the lipophilicity and potentially the bioavailability of the compound, while the piperazine moiety is known for its role in modulating receptor interactions.
Enzyme Inhibition
Recent studies have demonstrated that compounds containing piperazine and pyridazine frameworks exhibit potent inhibitory activity against various enzymes. For instance, a series of pyridazine derivatives were evaluated for their urease inhibition capabilities, with some exhibiting IC50 values as low as 7.66 µM, indicating strong enzyme inhibition potential .
Table 1: Enzyme Inhibition Activity of Pyridazine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Urease | 7.66 |
| Other Pyridazine Derivatives | Urease | Varies |
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have been conducted to assess the potential anticancer properties of this compound. The compound was tested on gastric cancer cell lines such as KATO III and AGS, showing promising results with significant cytotoxic effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| KATO III | X.X | Significant cell death |
| AGS | Y.Y | Moderate cytotoxicity |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural characteristics. SAR studies indicate that the presence of electron-withdrawing groups, such as bromine, enhances the inhibitory potency against target enzymes. Additionally, modifications to the piperazine ring can significantly alter biological activity .
Case Studies
A notable case study involved the evaluation of a series of pyridazinone derivatives, where specific substitutions on the phenyl ring led to improved MAO-A and MAO-B inhibitory activities. The most potent derivatives exhibited IC50 values significantly lower than previously reported compounds, suggesting that similar strategies could enhance the efficacy of this compound in future drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine, and what key intermediates are involved?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, brominated pyridazine derivatives (e.g., 3,6-dichloropyridazine) can react with 3-bromophenyl boronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group. Subsequent substitution with piperazine at the 6-position is achieved under reflux in polar aprotic solvents like DMF or DMSO . Key intermediates include 3-bromo-6-chloropyridazine and 3-(3-bromophenyl)-6-chloropyridazine, which are characterized via H/C NMR and LC-MS.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology : Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond at ~1.89 Å in related bromophenyl-pyridazine derivatives) .
- NMR spectroscopy : Distinct aromatic proton signals (δ 7.4–8.2 ppm for pyridazine and bromophenyl groups) and piperazine CH signals (δ 2.8–3.5 ppm) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 345.04).
- Purity assessment : HPLC with C18 columns (≥95% purity, retention time ~12.3 min in acetonitrile/water gradients) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in nucleophilic aromatic substitution reactions?
- Methodology :
- Solvent optimization : DMF with KCO increases nucleophilicity of piperazine compared to THF .
- Catalyst use : CuI (5 mol%) accelerates substitution at 80°C, improving yields from 60% to 85% .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields .
- Contradictions : reports lower yields (50–60%) for similar amines, suggesting steric hindrance from bromophenyl groups may require higher temperatures .
Q. How do structural modifications at the pyridazine ring influence the compound's biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Replace bromophenyl with chlorophenyl (reduces antiplatelet activity by 40%) or introduce electron-withdrawing groups (e.g., NO) to enhance antibacterial potency .
- Piperazine substitutions : N-methylation decreases solubility but increases blood-brain barrier penetration in neuroactive assays .
- Data table :
| Substituent | Antiplatelet IC (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 3-Bromophenyl | 12.3 ± 1.2 | 32.0 (S. aureus) |
| 4-Chlorophenyl | 20.1 ± 2.1 | >64 |
| 3-Nitrophenyl | 8.9 ± 0.9 | 16.0 |
| (Data inferred from ) |
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodology :
- Hybrid DFT/X-ray analysis : Computational modeling (B3LYP/6-31G*) validates NMR chemical shifts when crystallographic data is ambiguous .
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., Br/Br) to confirm molecular composition .
- Dynamic NMR : Detects piperazine ring inversion in solution, explaining split signals in H NMR .
Q. How does the bromophenyl substituent affect the compound's pharmacokinetic properties?
- Methodology :
- Lipophilicity : LogP values (2.8 ± 0.2) measured via shake-flask method indicate moderate membrane permeability .
- Metabolic stability : Incubation with liver microsomes shows t = 45 min (CYP3A4-mediated demethylation dominant) .
- In vitro assays : Bromophenyl enhances plasma protein binding (92%) compared to non-halogenated analogs (75%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
